1,1'-Bicyclohexyl, 4,4'-dimethyl-
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Overview
Description
1,1’-Bicyclohexyl, 4,4’-dimethyl- is an organic compound with the molecular formula C14H26. It is a derivative of bicyclohexyl, where two cyclohexane rings are connected by a single bond, and each ring has a methyl group attached at the 4-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 4,4’-dimethyl- typically involves the hydrogenation of biphenyl derivatives. One common method is the catalytic hydrogenation of 4,4’-dimethylbiphenyl using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
4,4’-Dimethylbiphenyl+H2Pd or Pt1,1’-Bicyclohexyl, 4,4’-dimethyl-
Industrial Production Methods
In industrial settings, the production of 1,1’-Bicyclohexyl, 4,4’-dimethyl- is often carried out in large-scale reactors equipped with hydrogenation facilities. The process involves the continuous feeding of 4,4’-dimethylbiphenyl and hydrogen gas into the reactor, where the catalyst facilitates the hydrogenation reaction. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-Bicyclohexyl, 4,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrogenation and catalytic processes.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, 4,4’-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, its stability and resistance to oxidation make it a suitable candidate for various chemical reactions and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bicyclohexyl: Lacks the methyl groups at the 4-position, making it less hydrophobic and less stable compared to 1,1’-Bicyclohexyl, 4,4’-dimethyl-.
4,4’-Dimethylbiphenyl: Contains aromatic rings instead of cyclohexane rings, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Bicyclohexyl, 4,4’-dimethyl- is unique due to its combination of stability, hydrophobicity, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
54823-98-2 |
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Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-methyl-4-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
CGJFYDPGFFFGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCC(CC2)C |
Origin of Product |
United States |
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